An In-depth Technical Guide to the Chemical and Structural Properties of 5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one
An In-depth Technical Guide to the Chemical and Structural Properties of 5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxindole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its versatile structure, particularly the reactive C3 position, allows for extensive functionalization, leading to a diverse array of molecules with significant therapeutic potential.[3] This guide provides a comprehensive technical overview of a specific derivative, 5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one. Due to the novelty of this specific molecule, direct experimental data is limited. Therefore, this document synthesizes information from closely related analogues and established synthetic methodologies to present its anticipated chemical properties, a plausible and detailed synthetic pathway, and an exploration of its potential biological significance, with a focus on applications in drug discovery and development.
Introduction: The Significance of the Oxindole Core
The 1,3-dihydroindol-2-one, or oxindole, framework is a cornerstone in medicinal chemistry. Its presence in natural alkaloids and its synthetic accessibility have made it a focal point for the development of new therapeutic agents.[1] Notably, oxindole derivatives have been successfully developed as potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[4][5] The introduction of a chlorine atom at the 5-position can enhance the molecule's lipophilicity and metabolic stability, while modifications at the C3 position are crucial for modulating biological activity and target specificity.[6] This guide will focus on the introduction of a methylsulfanyl (-SMe) group at the C3 position of the 5-chlorooxindole core, a modification that introduces a sulfur-containing functional group known to influence the pharmacological profile of various compounds.
Physicochemical and Structural Properties
The foundational structure for our target molecule is 5-Chloro-1,3-dihydroindol-2-one (also known as 5-chlorooxindole). Its properties provide a baseline for understanding the characteristics of its 3-methylsulfanyl derivative.
Table 1: Physicochemical Properties of 5-Chloro-1,3-dihydroindol-2-one
| Property | Value | Source(s) |
| IUPAC Name | 5-chloro-1,3-dihydroindol-2-one | [7] |
| Synonyms | 5-Chlorooxindole, 5-Chloro-2-indolinone | [8] |
| CAS Number | 17630-75-0 | [7][9] |
| Molecular Formula | C₈H₆ClNO | [7][9] |
| Molecular Weight | 167.59 g/mol | [7][9] |
| Appearance | White to pale yellow powder | [10] |
| Melting Point | Not definitively reported; related compounds melt in a wide range. | |
| Solubility | Insoluble in water; Soluble in alcohol.[11][12] | |
| SMILES | Clc1ccc2NC(=O)Cc2c1 | [7] |
| InChIKey | WWJLCYHYLZZXBE-UHFFFAOYSA-N | [13] |
Note: Due to limited direct experimental data for 5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one, some properties are inferred from the parent compound, 5-Chloro-1,3-dihydroindol-2-one.
Synthesis and Characterization
The synthesis of 5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one can be logically approached in a two-step sequence starting from the commercially available 5-chloroisatin. This involves the reduction of the C3-ketone of 5-chloroisatin to yield the 5-chlorooxindole core, followed by the introduction of the methylsulfanyl group at the C3 position.
Synthetic Pathway Overview
Caption: Proposed two-step synthesis of 5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one.
Experimental Protocols
PART 1: Synthesis of 5-Chloro-1,3-dihydroindol-2-one (5-Chlorooxindole)
This procedure is adapted from established methods for the reduction of isatins.[1]
-
Materials:
-
5-Chloroisatin (1.0 eq)[10]
-
Hydrazine hydrate (10.0 eq)
-
Ethanol
-
-
Procedure:
-
To a solution of 5-chloroisatin in ethanol, add hydrazine hydrate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 5-chloro-1,3-dihydroindol-2-one.
-
PART 2: Synthesis of 5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one
This protocol is based on the sulfenylation of oxindoles using an electrophilic sulfur reagent. The use of N-(alkythio)phthalimides is a well-documented method for this transformation.[14]
-
Materials:
-
5-Chloro-1,3-dihydroindol-2-one (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
N-(Methylsulfanyl)phthalimide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 5-chloro-1,3-dihydroindol-2-one in anhydrous THF dropwise to the cooled suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Cool the resulting solution back to 0 °C and add a solution of N-(methylsulfanyl)phthalimide in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one.
-
Spectroscopic Characterization
The structural confirmation of the synthesized compounds would rely on standard spectroscopic techniques.
-
5-Chloro-1,3-dihydroindol-2-one:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the chlorinated benzene ring and the methylene protons at the C3 position. The N-H proton will likely appear as a broad singlet.[13][15]
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the C=O (amide) group and a band corresponding to the N-H stretch.[6]
-
-
5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one:
-
¹H NMR: The key diagnostic signals will be the disappearance of the C3-methylene proton signals and the appearance of a singlet corresponding to the methyl protons of the -SMe group, in addition to a methine proton signal at the C3 position.
-
¹³C NMR: The carbon spectrum will show a new signal for the methyl carbon of the -SMe group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the target compound.
-
Biological Activity and Therapeutic Potential
The oxindole core is a well-established pharmacophore, particularly in the realm of oncology.[4] Many 3-substituted oxindoles exhibit potent inhibitory activity against various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[5]
Kinase Inhibition: A Promising Avenue
Kinase inhibitors have become a major class of targeted cancer therapies. The 3-substituted oxindole scaffold has been instrumental in the development of several approved kinase inhibitors, such as Sunitinib.[16] The introduction of a methylsulfanyl group at the C3 position can influence the binding affinity and selectivity of the molecule for the ATP-binding pocket of kinases.
Caption: Proposed mechanism of action via competitive kinase inhibition.
Potential as an Anticancer Agent
The structural features of 5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one suggest its potential as an anticancer agent. The 5-chloro substitution and the C3-functionalization are common features in oxindole-based kinase inhibitors.[17][18] Further investigation into its inhibitory profile against a panel of cancer-relevant kinases would be a logical next step in evaluating its therapeutic potential.
Conclusion
While 5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one is a novel chemical entity with limited directly reported data, this guide provides a robust framework for its synthesis and an informed perspective on its potential chemical and biological properties. By leveraging the well-established chemistry of the 5-chlorooxindole core and known methods for 3-sulfenylation, researchers can confidently approach the synthesis and subsequent investigation of this and related compounds. The rich history of oxindole derivatives in drug discovery, particularly as kinase inhibitors, underscores the potential of this novel scaffold as a valuable addition to the medicinal chemist's toolkit. Further research is warranted to fully elucidate its biological activity and therapeutic promise.
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